![molecular formula C15H15N5O3 B6526039 ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate CAS No. 892479-59-3](/img/structure/B6526039.png)
ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
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Overview
Description
The compound “ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate” is a type of heterocyclic compound . Heterocyclic compounds are a significant and diverse class of organic compounds, and many have been synthesized due to extensive synthetic research . They have a wide range of uses in the field of medicinal chemistry .
Synthesis Analysis
Heterocyclic compounds like this one are rapidly increasing in number due to extensive synthetic research . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine can lead to the synthesis of such compounds .Molecular Structure Analysis
The structure of this compound can be established based on spectral data, elemental analyses, and alternative synthetic routes . The dihydropyrimidine ring in similar compounds has been found to adopt a screw-boat conformation .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine can lead to the synthesis of such compounds .Scientific Research Applications
Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to bind to certain receptors and modulate their activity. This has led to its potential use in drug discovery and drug design, as well as biochemistry. This compound has also been studied for its potential use in molecular biology, where it may be used to alter the activity of certain genes or proteins. Additionally, this compound has been studied for its potential use in cancer research, where it may be used to modulate the activity of certain cancer-related pathways.
Mechanism of Action
Target of Action
The compound ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate, also known as F0656-0623, HMS3366O21, HMS2239M14, or SMR000640890, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It interacts with CDK2, preventing its normal function and leading to a halt in the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on tumor growth and proliferation .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has shown superior cytotoxic activities against certain cell lines, indicating its potential as an anticancer agent .
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate for scientific research applications include its ability to act as both an agonist and an antagonist in various biological systems. Additionally, this compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound for scientific research applications. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain biological systems. Additionally, this compound is not approved for human use, so it should not be used in clinical trials or in any other human-related studies.
Future Directions
The potential future directions for ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate research include further study of its mechanism of action, as well as its potential use in drug discovery and drug design. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be studied for its potential use in cancer research, where it may be used to modulate the activity of certain cancer-related pathways. Furthermore, this compound may be studied for its potential use in molecular biology, where it may be used to alter the activity of certain genes or proteins. Finally, this compound may be studied for its potential use in drug delivery systems, where it may be used to deliver drugs or other compounds to specific tissues or cells.
Synthesis Methods
Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is synthesized using an organic synthesis approach. The starting materials are 7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidine and ethyl propanoate. The reaction involves the formation of a nucleophilic substitution reaction between the triazole and the ethyl propanoate, followed by a condensation reaction to form the desired product. The reaction is carried out in an inert environment, such as an anhydrous solvent or an inert gas atmosphere, to prevent unwanted side reactions.
properties
IUPAC Name |
ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-23-15(22)10(2)19-9-16-13-12(14(19)21)17-18-20(13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLSJIUSRYPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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